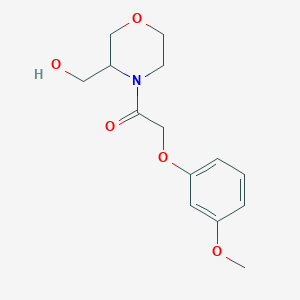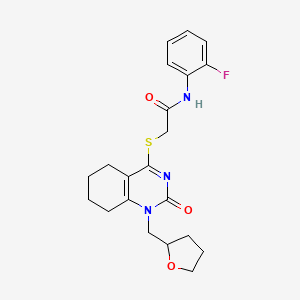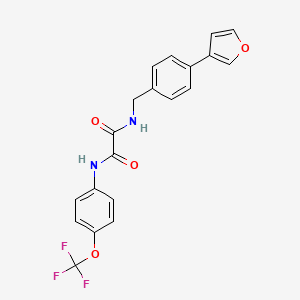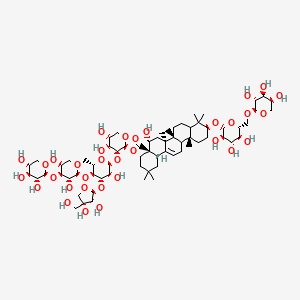
Astersaponin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Astersaponin B is a triterpene saponin compound isolated from the starfish Asterias amurensis . It is a marine-derived saponin that contains a conjugated ketone and one molecule of sulfuric acid as the sodium salt. The sugar moiety of this compound consists of two molecules of D-quinovose and one molecule each of D-fucose, D-xylose, and D-galactose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of astersaponin B involves the extraction from natural sources, primarily the starfish Asterias amurensis. The extraction process typically includes the use of ethanol or methanol to obtain the crude extract, followed by various chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specific natural source and complex structure. advancements in biotechnology and synthetic biology may offer potential methods for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions: Astersaponin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the triterpene backbone.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyltransferases.
Major Products Formed:
Hydrolysis: Produces aglycone and individual sugar molecules.
Oxidation: Results in oxidized derivatives of the triterpene backbone.
Glycosylation: Forms glycosylated derivatives with varying sugar compositions.
Aplicaciones Científicas De Investigación
Astersaponin B has several scientific research applications due to its bioactive properties:
Chemistry: Used as a model compound for studying saponin structures and their chemical properties.
Biology: Investigated for its role in cell signaling and membrane interactions.
Mecanismo De Acción
The mechanism of action of astersaponin B involves its interaction with cell membranes and proteins. It can induce autophagy by increasing the expression of microtubule-associated protein 1A/1B light chain 3B (LC3-II), which is essential for autophagosome formation . Additionally, this compound may interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Astersaponin A: Another saponin isolated from Asterias amurensis, differing in its sugar composition.
Astersaponin I: Isolated from Aster koraiensis, known for its autophagy-inducing properties.
Lansemaside A: Found in other marine organisms, with similar glycoside structures.
Uniqueness: Astersaponin B is unique due to its specific sugar composition and the presence of a conjugated ketone and sulfuric acid as the sodium salt. This distinct structure contributes to its unique biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H108O33/c1-26-48(96-55-46(82)49(32(72)22-89-55)97-54-44(80)39(75)30(70)20-88-54)50(98-59-52(84)66(86,24-68)25-92-59)47(83)57(93-26)99-51-40(76)31(71)21-90-58(51)100-60(85)67-16-15-61(2,3)17-28(67)27-9-10-35-63(6)13-12-37(62(4,5)34(63)11-14-64(35,7)65(27,8)18-36(67)73)95-56-45(81)42(78)41(77)33(94-56)23-91-53-43(79)38(74)29(69)19-87-53/h9,26,28-59,68-84,86H,10-25H2,1-8H3/t26-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40-,41+,42-,43+,44+,45+,46+,47+,48-,49-,50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYFGIHTVDRWHW-LIDOZGFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H108O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
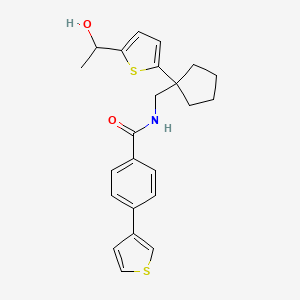
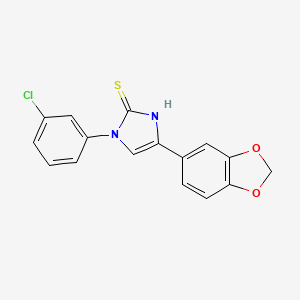
![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

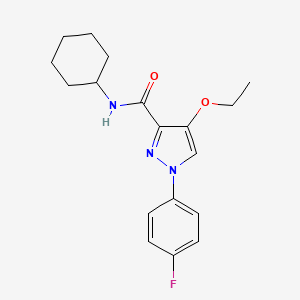
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)
![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)
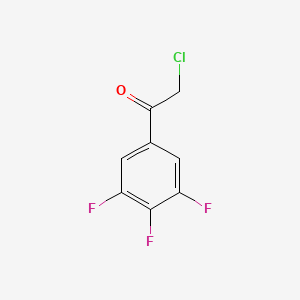
![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)
